4-Difluoromethoxy-benzaldehyde oxime
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Overview
Description
4-Difluoromethoxy-benzaldehyde oxime is an organic compound with the molecular formula C8H7F2NO2 It is a derivative of benzaldehyde, where the aldehyde group is substituted with an oxime group and a difluoromethoxy group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Difluoromethoxy-benzaldehyde oxime typically involves the reaction of 4-Difluoromethoxy-benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Difluoromethoxy-benzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-Difluoromethoxy-nitrosobenzene.
Reduction: Formation of 4-Difluoromethoxy-benzylamine.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-Difluoromethoxy-benzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Difluoromethoxy-benzaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The difluoromethoxy group can enhance the compound’s lipophilicity and stability, affecting its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Trifluoromethoxy-benzaldehyde
- 4-Fluorobenzaldehyde
- 4-Methoxy-benzaldehyde
Uniqueness
4-Difluoromethoxy-benzaldehyde oxime is unique due to the presence of both the difluoromethoxy and oxime groups, which confer distinct chemical and physical properties. The difluoromethoxy group enhances the compound’s stability and lipophilicity, while the oxime group provides versatility in chemical reactions and potential biological activity.
Properties
Molecular Formula |
C8H7F2NO2 |
---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
(NZ)-N-[[4-(difluoromethoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C8H7F2NO2/c9-8(10)13-7-3-1-6(2-4-7)5-11-12/h1-5,8,12H/b11-5- |
InChI Key |
LLQDRZBXFFRAKJ-WZUFQYTHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\O)OC(F)F |
Canonical SMILES |
C1=CC(=CC=C1C=NO)OC(F)F |
Origin of Product |
United States |
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